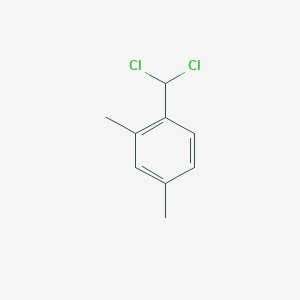

1-(Dichloromethyl)-2,4-dimethylbenzene

Description

Properties

Molecular Formula |

C9H10Cl2 |

|---|---|

Molecular Weight |

189.08 g/mol |

IUPAC Name |

1-(dichloromethyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C9H10Cl2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,9H,1-2H3 |

InChI Key |

SGYZXAIDBJJFIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of Dimethylbenzene Derivatives

A primary and widely used synthetic approach for 1-(Dichloromethyl)-2,4-dimethylbenzene involves chloromethylation of the corresponding dimethylbenzene (xylene) isomer. The reaction typically uses chloromethyl methyl ether as the chloromethylating agent in the presence of Lewis acid catalysts such as aluminum chloride. This method introduces the dichloromethyl group (-CHCl₂) selectively onto the aromatic ring.

- Reaction conditions: The chloromethylation is conducted under controlled temperature and inert atmosphere to prevent side reactions and decomposition.

- Catalysts: Aluminum chloride (AlCl₃) is the most common catalyst, facilitating the electrophilic substitution on the aromatic ring.

- Selectivity: The position of methyl substituents on the benzene ring directs the regioselectivity of the chloromethylation, favoring substitution at the 1-position relative to the 2,4-dimethyl substitution pattern.

This method is well-documented for related compounds such as 2-(Dichloromethyl)-1,3-dimethylbenzene, which shares similar synthetic routes and mechanistic pathways.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chloromethylation with Chloromethyl Methyl Ether + AlCl₃ | Chloromethyl methyl ether, AlCl₃ | Controlled temperature, inert atmosphere | Moderate to High (varies) | Established method, regioselective | Use of toxic chloromethyl methyl ether; harsh Lewis acid |

| Ionic Liquid Catalysis ([C12mim]Br) | [C12mim]Br, chloromethylating agent | 55 °C, 12 h | Up to 85% | High yield, eco-friendly catalyst | Requires ionic liquid synthesis; limited substrate scope |

| Dichloromethyl(diaryl) Sulfonium Salt Route | N-chlorosuccinimide, sulfoxides, DIPEA | Ambient temperature, organic solvent | Moderate to High (30-90%) | Mild conditions, stable intermediates | Multi-step synthesis; indirect for target compound |

Mechanistic Insights

- Chloromethylation mechanism: Electrophilic aromatic substitution where the chloromethyl cation or equivalent electrophile attacks the aromatic ring, directed by methyl substituents.

- Ionic liquid catalysis: Ionic liquids stabilize reactive intermediates, enhancing electrophilicity and facilitating faster substitution.

- Sulfonium salt route: The interrupted Pummerer reaction forms sulfonium intermediates that release dichlorocarbene species, which then react with aromatic substrates.

The preparation of this compound is predominantly achieved through chloromethylation of 2,4-dimethylbenzene using chloromethyl methyl ether and Lewis acid catalysts. Recent improvements using ionic liquids have enhanced yields and reaction efficiency, representing a more sustainable approach. Additionally, the sulfonium salt methodology offers a novel, mild alternative for dichloromethyl group introduction, though it requires further adaptation for direct synthesis of this compound.

For practical synthesis, the chloromethylation with ionic liquid catalysis is recommended due to its higher yield and operational simplicity. Further research into sulfonium salt precursors may provide valuable routes for specialized applications.

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4-dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.

Reduction: Formation of 2,4-dimethyltoluene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dichloromethyl)-2,4-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Chloromethyl group at position 1, methyl groups at 3 and 5.

- Synthesis: Reacting (3,5-dimethylphenyl)methanol with thionyl chloride (SOCl2) yields 71% product under optimized conditions (10 equivalents SOCl2, 15 min reaction time) .

- Reactivity : Similar to 1-(chloromethyl)-2,4-dimethylbenzene, but steric hindrance from meta-methyl groups may reduce reaction rates in substitution reactions.

- Applications : Used in the synthesis of complex aromatics and polymers.

2,5-Dimethylbenzyl Chloride (1-(Chloromethyl)-2,5-dimethylbenzene)

- Structure : Chloromethyl at position 1, methyl groups at 2 and 5.

- Synthesis: Similar methods involving benzyl alcohol derivatives and SOCl2. No explicit yield data in the evidence, but analogous reactions suggest 60–80% yields .

- Key Difference: The para-methyl group (position 5) may enhance solubility in nonpolar solvents compared to the 2,4-isomer.

1-Chloro-2-(dichloromethyl)benzene

- Structure : Dichloromethyl (-CHCl2) group at position 2, chlorine at position 1.

- Properties : Higher molecular weight (195.46 g/mol) and density due to additional chlorine atoms. Reactivity involves both electrophilic chlorine and dichloromethyl groups .

- Applications : Intermediate in antifungal agents (e.g., clotrimazole synthesis) .

1-(Iodomethyl)-2,4-dimethylbenzene

1-(But-3-en-1-yn-1-yl)-2,4-dimethylbenzene

- Structure : Alkenynyl substituent (-C≡C-CH2-CH2) at position 1.

- Synthesis : From 1-ethynyl-2,4-dimethylbenzene and vinyl bromide (90% yield via hydromagnesiation) .

- Applications : Used in materials science for conjugated polymer synthesis.

Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Key Differences

- Reactivity : Chloromethyl derivatives (e.g., 2,4-dimethylbenzyl chloride) undergo faster SN2 reactions compared to bulkier dichloromethyl analogs due to reduced steric hindrance .

- Environmental Impact : Chlorinated derivatives like 1-(chloromethyl)-2,4-dimethylbenzene are detected in landfill leachates, posing groundwater contamination risks .

- Thermal Stability : Compounds with alkenynyl or methoxy groups (e.g., 1-(4-methoxybenzyl)-2,4-dimethylbenzene) exhibit lower thermal stability compared to halogenated analogs .

Biological Activity

1-(Dichloromethyl)-2,4-dimethylbenzene, a chlorinated aromatic compound, has garnered attention in recent years due to its potential biological activities and implications in environmental toxicity. This article provides a detailed overview of its biological activity, including toxicity, environmental persistence, and specific case studies highlighting its effects on living organisms.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms attached to a benzene ring that also carries two methyl groups. This unique arrangement influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Toxicity : Chlorinated aromatics are known for their toxic effects on various organisms. The compound has shown potential toxicity in both aquatic and terrestrial environments.

- Environmental Persistence : Due to its chlorinated structure, it exhibits significant stability in the environment, leading to bioaccumulation and long-term ecological impacts.

Case Study: Aquatic Toxicity

A study assessing the acute toxicity of this compound on aquatic organisms revealed notable effects:

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 5.0 | Significant mortality observed at higher concentrations. |

| Danio rerio (zebrafish) | 3.0 | Developmental abnormalities noted in embryos. |

These findings indicate that even low concentrations can lead to severe biological consequences, emphasizing the need for monitoring in aquatic environments.

Case Study: Cytotoxic Effects

Research exploring the cytotoxic effects on human cell lines has shown that:

- Cell Line : HeLa cells

- IC50 Value : 12.5 μM

- Mechanism : Induction of apoptosis through mitochondrial pathways was observed, suggesting that the compound may disrupt cellular functions leading to cell death .

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound is known to induce oxidative stress in cells, leading to cellular damage.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes, contributing to its cytotoxic effects .

Environmental Impact

The environmental persistence of chlorinated compounds like this compound poses significant risks:

Q & A

Q. What are the common synthetic routes for 1-(Dichloromethyl)-2,4-dimethylbenzene?

The synthesis typically involves electrophilic aromatic substitution or chloromethylation reactions . For example, ionic liquid-catalyzed chloromethylation of 2,4-dimethylbenzene derivatives under controlled conditions (e.g., using chloromethylating agents like chloromethyl ethers) can yield the target compound. Optimized parameters include anhydrous conditions, temperatures of 50–80°C, and catalysts such as AlCl₃ for Friedel-Crafts alkylation . Purification often employs column chromatography or recrystallization to isolate the product from bis(chloromethyl) by-products .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify characteristic peaks for the dichloromethyl and methyl substituents. High-Performance Liquid Chromatography (HPLC) ensures purity by quantifying residual reactants or by-products. Mass spectrometry (MS) provides molecular weight verification, while X-ray crystallography may resolve stereoelectronic effects in crystalline forms .

Q. What purification techniques are effective for isolating this compound?

Recrystallization using solvents like ethanol or hexane is standard for removing impurities. Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate mixtures) is preferred for complex mixtures. Advanced methods like simulated moving bed (SMB) chromatography enhance yield in large-scale syntheses .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of chloromethylation in synthesizing this compound?

Selectivity depends on temperature , catalyst loading , and substrate stoichiometry . Lower temperatures (e.g., 50°C) favor mono-chloromethylation, while higher temperatures (>80°C) risk over-substitution (e.g., 1,5-bis(chloromethyl) derivatives). Ionic liquids like imidazolium salts improve regioselectivity by stabilizing transition states . Kinetic studies using HPLC-MS track intermediate formation to optimize conditions .

Q. What computational methods predict the electronic effects of substituents on the compound’s reactivity?

Density Functional Theory (DFT) simulations model electron density distribution to predict sites for nucleophilic/electrophilic attack. For example, the dichloromethyl group’s electron-withdrawing effect deactivates the benzene ring, directing substitution to para positions. Hammett constants quantify substituent effects on reaction rates .

Q. What role do Lewis acids play in the Friedel-Crafts alkylation of derivatives?

Lewis acids (e.g., AlCl₃) activate chloroalkanes by polarizing C-Cl bonds, facilitating carbocation formation. In this compound synthesis, AlCl₃ enhances electrophilicity of chloromethyl intermediates, enabling covalent bonding to the aromatic ring. Mechanistic studies using isotopic labeling (e.g., DCl) reveal proton transfer steps in catalytic cycles .

Q. How can kinetic isotope effects (KIEs) be studied in substitution reactions involving this compound?

Deuterium or ¹³C labeling at reactive sites (e.g., chloromethyl groups) allows measurement of KIE via NMR or MS. For SN2-type substitutions, primary KIEs (k_H/k_D > 2) indicate bond-breaking in the rate-determining step. Secondary KIEs (k_H/k_D ~1.1–1.4) reflect steric/electronic changes in transition states .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scalability requires continuous flow reactors to control exothermic reactions and minimize by-products. Catalyst immobilization (e.g., AlCl₃ on mesoporous silica) improves recyclability. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.